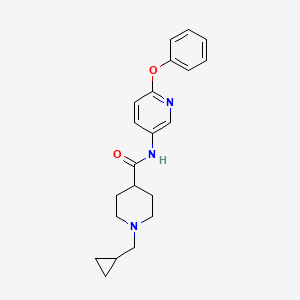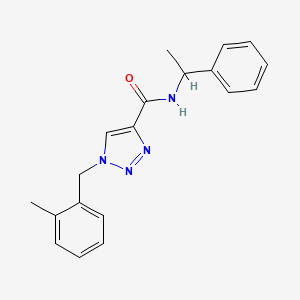
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as NMP or N-Methyl-4-piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMP is a piperidine derivative that is used as a precursor in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties. 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been investigated for its use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been studied for its potential use as an anesthetic agent and as a precursor in the synthesis of other pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which in turn leads to its therapeutic effects. 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. The reduction of MMP activity by 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may contribute to its anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a relatively new compound, and its long-term effects are not fully understood. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may have different effects in different animal models, and caution should be exercised when extrapolating results to humans.
Orientations Futures
There are several future directions for research on 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential area of research is in the development of new anti-inflammatory and analgesic drugs based on the structure of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. Additionally, 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide can be synthesized through the reaction of 4-methylbenzylamine and 1-methylbutylamine with phosgene. The reaction results in the formation of 1-(4-methylbenzyl)-4-piperidone, which is then converted to 1-(4-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide through the reaction with methylamine. The overall synthesis method is relatively simple and can be carried out on a large scale.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-5-16(3)20-19(22)18-10-12-21(13-11-18)14-17-8-6-15(2)7-9-17/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWJRYAOHOSEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![diethyl {amino[2-(2,3-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6011643.png)
![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)
